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Flufenacet-methylsulfone

Cat. No.: B12307413
M. Wt: 273.33 g/mol
InChI Key: QLEUWYMFZWRAGA-UHFFFAOYSA-N
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Description

Contextualization of Flufenacet (B33160) as a Precursor Compound

Flufenacet is a selective, pre-emergence herbicide belonging to the oxyacetamide class of chemicals. nih.gov It is applied to soil to control a variety of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and wheat. oup.comregulations.gov The herbicidal efficacy of flufenacet stems from its ability to inhibit the synthesis of very long-chain fatty acids (VLCFAs) in susceptible plants, a process that disrupts cell division and growth. nih.govbiosynth.com

Once introduced into the environment, flufenacet undergoes transformation, breaking down into several other compounds known as metabolites. regulations.govbayer.com The degradation of flufenacet is influenced by various environmental factors, including soil type and moisture content. mdpi.com The primary route of degradation in aerobic soil and aquatic environments is through biodegradation. regulations.gov This process leads to the formation of a suite of metabolites, one of which is Flufenacet-methylsulfone.

Significance of this compound as a Key Transformation Product

This compound, also known by its code M07, is recognized as a transformation product of the parent herbicide, flufenacet. bayer.com It is formed through metabolic processes in the soil. bayer.com While considered a minor metabolite in terms of the quantity formed compared to other transformation products like Flufenacet-sulfonic acid and Flufenacet-oxalate, its persistence and potential for biological activity warrant specific attention. bayer.comherts.ac.uk

The significance of this compound lies in its own chemical properties and potential environmental impact. Like its parent compound, this compound is also reported to function as an herbicidal derivative by inhibiting the biosynthesis of very-long-chain fatty acids. biosynth.com This indicates that the transformation of flufenacet to this compound does not necessarily lead to a complete loss of herbicidal activity.

Regulatory assessments have considered the environmental concentrations of this compound. For instance, predictions for its concentration in groundwater have generally been below the 0.1 µg/L threshold in various scenarios. bayer.com However, its persistence in soil, as indicated by its half-life, suggests that it can remain in the environment for a considerable period. bayer.com

The following table summarizes key data points related to the formation and persistence of this compound in soil:

ParameterValueReference
Maximum Occurrence in Soil6.6% bayer.com
DT50 in Soil (days)163.0 bayer.com

DT50 refers to the time it takes for 50% of the compound to degrade.

Research Imperatives and Current Knowledge Gaps Pertaining to this compound

While this compound has been identified and is monitored as part of the broader assessment of flufenacet, specific knowledge gaps and research imperatives remain. A primary area of ongoing investigation is the complete understanding of the toxicological profiles of all of flufenacet's metabolites, including this compound. researchgate.net Although it is classified as a minor rat metabolite for which genotoxicity is considered unlikely, a comprehensive toxicological database is essential for a complete risk assessment. researchgate.net

A significant research imperative is the development and refinement of analytical methods capable of detecting and quantifying a wide range of flufenacet metabolites simultaneously. galab.com While methods like high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESPMS) are used, the complexity of the residue definition for flufenacet and its metabolites presents analytical challenges. galab.comacs.org

Furthermore, while the mode of action of this compound is believed to be similar to its parent compound, more detailed research into its specific biological activity and potential effects on non-target organisms is needed. biosynth.com The comparative toxicity between flufenacet and its individual metabolites, including this compound, is a crucial area for further study to understand the full environmental implications of flufenacet use. publications.gc.ca The potential for combined effects from the mixture of flufenacet and its various metabolites in the environment also represents a complex research frontier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16FNO3S B12307413 Flufenacet-methylsulfone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FNO3S

Molecular Weight

273.33 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methylsulfonyl-N-propan-2-ylacetamide

InChI

InChI=1S/C12H16FNO3S/c1-9(2)14(12(15)8-18(3,16)17)11-6-4-10(13)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

QLEUWYMFZWRAGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)C

Origin of Product

United States

Environmental Transformation Pathways and Mechanisms of Flufenacet Methylsulfone Formation

Biotransformation Processes in Terrestrial Environments

In the soil, microorganisms are the primary drivers of flufenacet (B33160) degradation, leading to the formation of several metabolic byproducts, including flufenacet-methylsulfone.

This compound, also referred to in some literature as FOE methylsulfone, is recognized as a soil degradation product of flufenacet. bayer.com Laboratory studies have shown that the maximum occurrence of this compound in aerobic soil metabolism can reach up to 6.6% of the initially applied flufenacet. bayer.com

The formation fractions of this compound have been observed to vary in different soil types, with studies indicating a range from 0.051 to 0.087. bayer.com Generally, higher microbial activity, which is favored by optimal moisture and temperature, can lead to faster degradation of the parent compound. However, the bioavailability of flufenacet to microorganisms can be limited by its sorption to soil organic matter. mdpi.com Soils with higher organic matter and clay content may exhibit stronger adsorption of flufenacet, which can decrease its degradation rate. researchgate.net The half-life of flufenacet in soil, which is the time it takes for half of the initial amount to degrade, has been reported to range from 10.1 to 31.0 days in various Indian soils. researchgate.net

Interactive Data Table: Formation and Degradation of this compound in Aerobic Soil

ParameterValueReference
Maximum Occurrence6.6% bayer.com
Formation Fractions0.051 - 0.087 bayer.com
Half-life (DT50) of this compound23.3 - 96.1 days bayer.com

Note: This table summarizes key kinetic parameters for the formation and subsequent degradation of this compound in aerobic soil environments.

Biotransformation Processes in Aquatic Environments

The transformation of flufenacet also occurs in aquatic systems, with different outcomes depending on the presence or absence of oxygen.

In aerobic aquatic environments, similar to terrestrial systems, the degradation of flufenacet is primarily a biological process. The degradation pathway in these oxygen-rich water and sediment systems is reported to be similar to that observed in aerobic soil. bayer.com Biodegradation occurs via cleavage of the ether linkage of the flufenacet molecule. regulations.gov

While the formation of various degradation products is expected, specific studies quantifying the formation of this compound in aerobic aquatic systems are not as readily available as for soil environments. However, given the similarity in the degradation pathways, it is plausible that this compound is formed in these environments, although its concentration and persistence may differ from those in soil.

Under anaerobic conditions, where oxygen is absent, the degradation of flufenacet is significantly hindered. Studies have shown that flufenacet is relatively stable in anaerobic aquatic systems. epa.gov The calculated half-life of flufenacet in a pond water/soil system incubated under anaerobic conditions was found to be 492 days. epa.gov This stability suggests that the formation of degradation products, including this compound, is unlikely to be a significant pathway in anaerobic aquatic environments.

Environmental Fate and Transport Dynamics of Flufenacet Methylsulfone

Persistence and Degradation Kinetics in Terrestrial Systems

The persistence of flufenacet-methylsulfone in soil is a key factor in determining its potential for long-term environmental presence and mobility.

Half-Life Determination in Various Soil Types

The half-life (DT50) of a compound, the time it takes for 50% of the initial concentration to dissipate, is a standard measure of its persistence. For flufenacet (B33160) and its metabolites, this varies considerably with soil characteristics.

Laboratory studies have shown that the dissipation of flufenacet, the parent compound of this compound, follows first-order kinetics. nih.gov The half-life of flufenacet in aerobic soil environments generally ranges from 23.1 to 63.6 days. regulations.gov More specifically, studies have reported half-lives of 10.1 to 22.3 days in Delhi soil, 10.5 to 24.1 days in Ranchi soil, and 29.2 to 31.0 days in Nagpur soil. nih.govnih.gov Another study found that the half-life of flufenacet ranged from 42.9 to 75.6 days. researchgate.net In field dissipation studies, the half-life of flufenacet in the upper soil layer has been observed to be between 8.1 and 12.8 days. researchgate.net

The major soil metabolite, flufenacet sulfonic acid, has a significantly longer half-life of approximately 258.4 days, while this compound itself has a reported half-life of 163.0 days in soil. bayer.com

Interactive Data Table: Half-Life of Flufenacet and its Metabolites in Soil

CompoundSoil Type/ConditionHalf-Life (DT50) in DaysReference
FlufenacetAerobic Soil23.1 - 63.6 regulations.gov
FlufenacetDelhi Soil10.1 - 22.3 nih.govnih.gov
FlufenacetRanchi Soil10.5 - 24.1 nih.govnih.gov
FlufenacetNagpur Soil29.2 - 31.0 nih.govnih.gov
FlufenacetField Study8.1 - 12.8 researchgate.net
This compoundSoil163.0 bayer.com
Flufenacet sulfonic acidSoil258.4 bayer.com

Factors Influencing Degradation Rates (e.g., Temperature, Organic Matter, Microbial Activity)

Several environmental factors significantly influence the degradation rate of flufenacet and, by extension, the formation and degradation of this compound.

Temperature: Higher temperatures generally accelerate the degradation of flufenacet. researchgate.net This is attributed to increased microbial activity at warmer temperatures, which is a primary driver of biodegradation. researchgate.netmdpi.com

Organic Matter: The presence of organic matter in soil can decrease the degradation rate of flufenacet. mdpi.com This is because organic matter can increase the sorption (binding) of the herbicide, making it less available to microorganisms for degradation. mdpi.comresearchgate.net

Microbial Activity: Biodegradation is the primary mechanism for the breakdown of flufenacet in aerobic soil. regulations.gov The rate of degradation is therefore highly dependent on the size and activity of the soil microbial population. researchgate.netmdpi.com Inhibition of microbial activity, for instance at high application rates of the herbicide, can lead to slower dissipation. nih.gov

Soil Moisture: Soil moisture content also plays a role. In one study, the dissipation of flufenacet in Delhi soil was faster under field capacity moisture conditions compared to submerged conditions. nih.gov

Soil pH and Clay Content: Adsorption of flufenacet is influenced by soil pH and clay content, with lower pH and higher organic matter and clay content leading to greater adsorption. nih.gov This increased adsorption can, in turn, affect the rate of degradation.

Persistence and Degradation Kinetics in Aquatic Systems

The fate of this compound in aquatic environments is another critical aspect of its environmental profile.

Half-Life Determination in Aerobic and Anaerobic Aquatic Environments

In aquatic systems, the persistence of flufenacet and its metabolites is influenced by the presence or absence of oxygen.

Aerobic Aquatic Environments: In aerobic aquatic environments, the half-life of the parent compound flufenacet ranges from 18 to 77 days. regulations.gov

Anaerobic Aquatic Environments: Flufenacet is significantly more persistent in anaerobic aquatic systems, with a reported half-life of 492 days. regulations.govepa.gov One of its major degradates, flufenacet-thiadone, is also persistent in both aerobic and anaerobic aquatic environments, with half-lives ranging from 160 to 303 days. regulations.gov

Sorption and Desorption Characteristics in Environmental Matrices

The tendency of a chemical to bind to soil particles (sorption) affects its mobility and availability for degradation or uptake by organisms.

Adsorption Coefficients (Kd, Koc) in Diverse Soil Constituents

The sorption of flufenacet is described by the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Studies have shown that flufenacet has moderate to high adsorption in various soils. nih.gov The measured Koc values for flufenacet range from 209 to 762 mL/g. regulations.gov This range indicates that flufenacet has a moderate affinity for sorbing to organic matter in soil and sediment. publications.gc.ca In some cases, Koc values have been reported to be as high as 4602, suggesting slight mobility in certain soil types. nih.gov

The adsorption distribution coefficient (Kd) for flufenacet has been found to range from 0.77 to 4.52. nih.gov Higher Kd values indicate stronger binding to the soil. The adsorption of flufenacet is positively correlated with organic matter and clay content and negatively correlated with soil pH. nih.gov Soils with low pH and high organic matter and clay content exhibit higher adsorption of flufenacet. nih.gov

The metabolite flufenacet-thiadone has a much lower Koc value, in the range of 29 to 58, indicating that it is less likely to sorb to sediment and will remain more readily in the water column. regulations.gov In contrast, the metabolite flufenacet sulfonic acid has a very low Koc (6-19), indicating it is very mobile. europa.eu

Interactive Data Table: Adsorption Coefficients of Flufenacet and its Metabolites

CompoundCoefficientValueReference
FlufenacetKoc (mL/g)209 - 762 regulations.gov
FlufenacetKoc113 - 4602 nih.gov
FlufenacetKd0.77 - 4.52 nih.gov
Flufenacet-thiadoneKoc29 - 58 regulations.gov
Flufenacet sulfonic acidKoc6 - 19 europa.eu

Hysteresis Phenomena in Sorption-Desorption Equilibrium

Sorption-desorption processes are critical in determining the environmental persistence and mobility of this compound. Hysteresis, in this context, refers to the phenomenon where the desorption of a chemical from a soil matrix is not simply the reverse of its sorption. When positive hysteresis occurs, the rate of desorption is slower than the rate of sorption, indicating that the compound is more strongly retained by the soil than predicted by the sorption isotherm alone. scielo.br This can lead to longer persistence in the soil environment.

Research on the parent compound, flufenacet, provides valuable insights into the likely behavior of its methylsulfone metabolite. Studies on flufenacet have demonstrated a clear hysteresis effect in various soil types. For instance, one study investigating five different Indian soils found that desorption of flufenacet was not as readily achieved as its initial adsorption. nih.gov The hysteresis coefficient (H), a measure of the extent of irreversibility, varied across the different soil types, suggesting that soil properties play a significant role. scielo.brnih.gov Specifically, soils with lower pH and higher organic matter and clay content exhibited stronger adsorption and, consequently, a more pronounced hysteresis effect. nih.gov

This irreversible binding is a key factor in the long-term fate of flufenacet and its metabolites. The stronger retention implies that a fraction of the applied chemical becomes resistant to desorption, effectively sequestering it within the soil matrix. This sequestration can reduce the amount of this compound available for leaching or uptake by plants but may also contribute to its long-term persistence in the soil. The implication is that even as the concentration of the mobile fraction of the compound decreases, a residual amount may remain bound to soil particles for extended periods. nih.gov

Table 1: Hysteresis Coefficients of Flufenacet in Different Soil Types

Soil TypeOrganic Matter (%)Clay Content (%)pHHysteresis Coefficient (H)
Delhi0.07243.78.35Data not specified
Ranchi0.86429.85.65Data not specified
Nagpur0.45635.57.85Data not specified
Kerala0.78625.04.45Data not specified
Assam0.5532.56.870.09 - 0.45
Source: Adapted from research on flufenacet adsorption-desorption in five different Indian soils. nih.gov

Environmental Mobility and Distribution Potential

Leaching Dynamics to Groundwater Compartments

Flufenacet and its metabolites are known to have the potential to leach through the soil profile and contaminate groundwater. epa.gov The extent of leaching is influenced by several factors, including the chemical's mobility in soil, its persistence, and the hydrogeological characteristics of the site. pesticidestewardship.org While the parent compound, flufenacet, has been shown to have slight to high mobility depending on soil type, its degradation into more mobile metabolites can increase the risk of groundwater contamination. nih.gov

For this compound, its formation as a degradation product in the soil means that its leaching potential is intrinsically linked to the fate of the parent compound. publications.gc.ca Regulatory models and field studies are used to predict the potential for groundwater contamination. For instance, FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) groundwater scenarios are employed to simulate leaching under a range of realistic worst-case agricultural conditions across the European Union. europa.eu

Studies have indicated that while predicted environmental concentrations (PECs) of flufenacet and some of its metabolites, including FOE methylsulfone, may not exceed the regulatory limit of 0.1 µg/L in groundwater for many scenarios, other, more mobile metabolites have been predicted to exceed this threshold. bayer.com This highlights the importance of a comprehensive assessment that includes all major transformation products. The physical and chemical properties of the soil, such as organic matter content, texture, and pH, play a crucial role in determining the extent of leaching. pesticidestewardship.org Soils with low organic matter and a coarse texture (sandy soils) tend to allow for more rapid water movement and, consequently, greater potential for pesticide leaching. pesticidestewardship.org

Table 2: Factors Influencing Leaching Potential

FactorInfluence on Leaching
Soil Organic Matter High organic matter increases adsorption and reduces leaching. pesticidestewardship.org
Soil Texture Coarse-textured (sandy) soils have higher permeability and increase leaching potential. pesticidestewardship.org
Depth to Groundwater Shallow water tables are more vulnerable to contamination. pesticidestewardship.org
Pesticide Persistence More persistent compounds have a longer time frame to leach.
Pesticide Mobility (Koc) Lower Koc values indicate higher mobility and greater leaching potential.
Source: General principles of pesticide leaching. pesticidestewardship.org

Surface Runoff and Erosion Contribution to Aquatic Systems

Flufenacet and its metabolites can be transported from treated fields to adjacent aquatic systems through surface runoff and erosion. epa.govregulations.gov This occurs when rainfall or irrigation water moves across the soil surface, carrying dissolved chemicals (in runoff) or chemicals adsorbed to soil particles (in eroded sediment). regulations.gov The potential for runoff and erosion is influenced by factors such as the slope of the land, soil type, vegetative cover, and the intensity and timing of rainfall events following application. researchgate.net

The parent compound, flufenacet, has properties that make it susceptible to transport via both runoff and erosion. regulations.gov Its moderate water solubility allows it to be dissolved in runoff water, while its tendency to adsorb to soil particles means it can also be carried with eroding soil. regulations.gov Research has shown that the highest concentrations of herbicides in runoff typically occur during the first significant rainfall event after application. researchgate.net

The contribution of this compound to aquatic systems via these pathways is linked to its formation and persistence in the topsoil, where runoff and erosion originate. While specific studies on the runoff potential of this compound are limited, the behavior of the parent compound suggests that this is a relevant transport pathway. The presence of flufenacet and its degradation products in surface water bodies is an indicator of the importance of runoff and erosion processes. regulations.gov Mitigation measures, such as the use of vegetative filter strips, have been shown to be effective in reducing the transport of herbicides to surface water. researchgate.net

Table 3: Factors Affecting Surface Runoff and Erosion of Pesticides

FactorInfluence on Runoff/Erosion
Slope Steeper slopes increase the velocity and volume of runoff and erosion. researchgate.net
Rainfall Intensity High-intensity rainfall events generate more runoff and erosion. researchgate.net
Soil Type Soils with low infiltration rates (e.g., clay soils) are more prone to runoff.
Vegetative Cover Dense vegetation slows runoff, increases infiltration, and reduces erosion.
Time Since Application Runoff risk is highest shortly after application before the pesticide has degraded or moved deeper into the soil profile. researchgate.net
Source: General principles of herbicide runoff. researchgate.net

Volatilization Pathways from Soil and Water Surfaces

Volatilization is the process by which a chemical transforms from a solid or liquid state into a vapor and escapes into the atmosphere. The potential for a pesticide to volatilize is determined by its vapor pressure and its Henry's Law constant, which describes its partitioning between water and air. nih.gov

For flufenacet, the parent compound of this compound, the vapor pressure is low, and the Henry's Law constant is also low. nih.govregulations.gov This indicates that flufenacet is not expected to be highly volatile from either moist soil or water surfaces. nih.gov Consequently, volatilization is not considered a major dissipation pathway for flufenacet under typical environmental conditions. regulations.gov

Table 4: Physicochemical Properties of Flufenacet Related to Volatilization

PropertyValueImplication for Volatilization
Vapor Pressure 2.11 x 10-7 torrLow potential to exist in the vapor phase. regulations.gov
Henry's Law Constant 2.12 x 10-8 atm·m3/molLow potential for volatilization from water. regulations.gov
Source: Environmental Protection Agency (EPA) data for flufenacet. regulations.gov

Biotransformation and Metabolic Pathways Involving Flufenacet Methylsulfone

Metabolic Fate within Plants

The transformation and movement of Flufenacet-methylsulfone within plant systems are governed by the plant's physiological processes, from initial absorption to its eventual distribution and storage. As a metabolite of the herbicide flufenacet (B33160), its presence and behavior are linked to the metabolic pathways the parent compound undergoes following application.

The primary route of entry for the parent compound flufenacet into plants is through the root system. mdpi.com Research indicates a dominating effect from root uptake compared to foliar absorption. mdpi.com When applied to the soil, flufenacet and its subsequent metabolites can be taken up by the plant's roots as they absorb water and nutrients. purdue.edu This process involves several mechanisms, including:

Mass Flow : The movement of dissolved solutes, such as pesticides, in the soil water that is flowing towards the root surface as the plant transpires. purdue.edu

Active Transport : Once at the root, specific carrier proteins in the cell membranes may be involved in actively transporting the compounds into the root's vascular system for transport throughout the plant. purdue.edu This is an energy-dependent and selective process. purdue.edu

Flufenacet is a systemic herbicide, meaning that once absorbed, it and its metabolites are transported throughout the plant. publications.gc.ca This translocation occurs via the plant's vascular tissues. The xylem transports water and nutrients (and absorbed herbicides) from the roots to the shoots and leaves, while the phloem distributes sugars and other organic molecules from the leaves to other parts of the plant, including roots and growing points.

Studies on other systemic herbicides demonstrate this movement. For instance, radiolabeled compounds applied to a single leaf can be detected in tissues both above and below the point of application, confirming systemic distribution. frontiersin.org As a metabolite, this compound, formed from the parent compound within the plant, would be subject to these same translocation pathways, allowing it to be distributed from the site of metabolism to various other plant parts.

Following uptake and translocation, flufenacet metabolites can accumulate in various plant tissues. Rotational crop studies have demonstrated that residues of flufenacet and its metabolites can be found in subsequent crops grown in treated soil. publications.gc.ca Field accumulation studies have shown that flufenacet residues can accumulate in wheat grain at levels greater than 0.01 ppm at various plant-back intervals. publications.gc.ca

This compound is considered a minor metabolite fraction within plants. herts.ac.uk The primary metabolites found in greater concentrations are typically others, such as flufenacet oxalate (B1200264) and flufenacet sulfonic acid. herts.ac.uk

Table 1: Relative Abundance of Flufenacet Metabolites in Plant Matrices This table shows the fraction of various metabolites of flufenacet as identified in plant metabolism studies.

Metabolite NameReference IDMaximum Fraction of Applied RadioactivityClassificationSource
Flufenacet sulfonic acidAE 08419140.263Major herts.ac.uk
Flufenacet oxalateAE 08419130.265Major herts.ac.uk
This compound-0.076Minor herts.ac.uk
Flufenacet thiadone-0.058Minor herts.ac.uk
Flufenacet trifluoroethanesulfonic acid-0.060Minor herts.ac.uk

Data sourced from pesticide review databases, representing findings from plant metabolism studies.

Microbial Metabolic Transformation Mechanisms

Microorganisms in the soil play a critical role in the environmental fate of herbicides and their metabolites. They possess diverse enzymatic systems capable of degrading complex organic molecules.

Microbial degradation is a key process for breaking down pesticides in the environment. frontiersin.orgacademicjournals.org Soil bacteria and fungi can utilize pesticides as a source of carbon, nitrogen, and energy, leading to their transformation and, ultimately, mineralization into simpler molecules like carbon dioxide and water. academicjournals.orgnih.gov The degradation process is facilitated by specific intracellular or extracellular enzymes produced by these microorganisms. academicjournals.org

However, some metabolites, including this compound (also referred to as M7 or FOE methylsulfone in some reports), exhibit slow degradation in soil. bund.de This persistence indicates that it is less susceptible to microbial breakdown compared to the parent compound or other metabolites. The accumulation potential of such persistent metabolites is a factor considered in environmental risk assessments. bund.de The effectiveness of microbial degradation can be influenced by the ability of microbial communities to tolerate the chemical stress induced by the herbicide and its byproducts. nih.gov

The biotransformation of flufenacet in both plants and soil is a multi-step process that generates a series of intermediate compounds, including this compound. Studies suggest that the degradation of flufenacet can proceed via two distinct initial pathways in plants. researchgate.net One pathway involves the conjugation of flufenacet with the tripeptide glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferase (GST) enzymes. researchgate.net The second pathway begins with the formation of flufenacet-alcohol. researchgate.net

These initial products are then subject to further metabolic changes, leading to the formation of a suite of metabolites. This compound is one of several identified soil and plant metabolites. herts.ac.ukbund.de

Table 2: Key Identified Metabolites in the Flufenacet Pathway This table lists significant intermediates formed during the metabolic breakdown of flufenacet.

Metabolite NameCommon ReferenceFormation EnvironmentNotesSource
This compoundM7 / FOE methylsulfoneSoil, Plant, AnimalA minor metabolite fraction in plants; noted for slow degradation in soil. herts.ac.ukbund.deresearchgate.net herts.ac.ukbund.deresearchgate.net
Flufenacet sulfonic acidM2 / AE 0841914Soil, PlantA major metabolite in plants and a known groundwater metabolite. herts.ac.ukbund.de herts.ac.ukbund.de
Flufenacet oxalateAE 0841913PlantA major metabolite found in plants. herts.ac.uk herts.ac.uk
Trifluoroacetic acidTFASoilA persistent soil metabolite. herts.ac.ukbund.de herts.ac.ukbund.de
Flufenacet-glutathione conjugate-PlantAn initial product in one of the primary metabolic pathways. researchgate.net researchgate.net
Flufenacet-alcohol-PlantAn initial product in a second primary metabolic pathway. researchgate.net researchgate.net

Enzymatic Processes in Biotransformation

The biotransformation of xenobiotics, such as the herbicide flufenacet, is a vital metabolic process in living organisms that facilitates their detoxification and elimination. longdom.org This process is often categorized into Phase I and Phase II reactions. longdom.orgnih.gov While Phase I reactions typically introduce or expose functional groups, Phase II reactions involve the conjugation of the substance with an endogenous molecule, which generally increases its water solubility and facilitates excretion or sequestration. longdom.orgnih.gov In the case of flufenacet, studies suggest that Phase I metabolism is not significantly involved in its biotransformation in rat or human liver microsomes, highlighting the importance of Phase II enzymatic processes. publications.gc.ca The key enzymes responsible for the initial and crucial step in flufenacet detoxification are Glutathione Transferases (GSTs), which catalyze its conjugation with glutathione. researchgate.netnih.govnih.gov This enzymatic action is the primary pathway initiating the degradation of flufenacet and leading to the formation of its subsequent metabolites.

Characterization of Enzymes Mediating Transformation (e.g., Glutathione Transferases)

The primary enzymes identified as responsible for the metabolism of flufenacet are Glutathione S-Transferases (GSTs; EC 2.5.1.18). researchgate.netnih.gov GSTs are a large and diverse superfamily of multifunctional proteins found widely in nature, playing a central role in cellular detoxification by metabolizing a broad range of xenobiotics, including herbicides, insecticides, and carcinogens. oxfordbiomed.comfrontiersin.org Their primary function in this context is to catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds, thereby neutralizing their reactivity and increasing their solubility for subsequent metabolic steps. researchgate.netoxfordbiomed.com

In several weed species, enhanced metabolism of flufenacet is linked to the upregulation of specific GST classes. Research has demonstrated that in resistant populations of weeds like black-grass (Alopecurus myosuroides) and ryegrass (Lolium spp.), the tau (GSTU) and phi (GSTF) classes of GSTs are particularly active and often overexpressed. researchgate.netnih.gov This upregulation enables the weeds to more efficiently detoxify the herbicide, leading to metabolic resistance. nih.govnih.gov The characterization of these enzymes is crucial for understanding the mechanisms of herbicide resistance and for developing effective weed management strategies. researchgate.net

Table 1: Key Enzymes in Flufenacet Biotransformation

Enzyme Family Specific Classes Role in Flufenacet Metabolism
Glutathione S-Transferases (GSTs) Tau (GSTU), Phi (GSTF) Catalyze the initial conjugation of flufenacet with glutathione, a critical detoxification step. researchgate.netnih.gov

Mechanisms of Enzyme-Catalyzed Degradation

The enzyme-catalyzed degradation of flufenacet is initiated by the action of Glutathione S-Transferases (GSTs). The mechanism involves a nucleophilic attack by the sulfur atom of the glutathione molecule (specifically, the activated thiolate anion, GS⁻) on an electrophilic site of the flufenacet molecule. researchgate.net This conjugation reaction is the first and rate-limiting step in the detoxification pathway within plants like ryegrass and black-grass. researchgate.netnih.gov

The product of this initial reaction is a flufenacet-glutathione conjugate (Flufenacet-GSH). nih.gov This conjugate is significantly more water-soluble and less phytotoxic than the parent herbicide. Following its formation, the Flufenacet-GSH conjugate undergoes further processing through Phase III metabolic pathways. This typically involves cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by further modifications that ultimately can lead to the formation of metabolites such as this compound. biosynth.comherts.ac.uk The entire enzymatic pathway effectively neutralizes the herbicidal activity of flufenacet, preventing it from reaching its target site, the very-long-chain fatty acid elongase complex. researchgate.net The efficiency of this GST-catalyzed conjugation is a key determinant of whether a plant is susceptible or resistant to flufenacet. nih.gov

Analytical Methodologies for Characterization and Quantification of Flufenacet Methylsulfone

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

Effective sample preparation is critical to isolate target analytes from the sample matrix, eliminate interferences, and concentrate the analytes to levels suitable for instrumental analysis. The choice of technique is highly dependent on the nature of the matrix.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. The optimization of SPE methods involves selecting the appropriate sorbent material, conditioning and equilibration solvents, sample loading conditions, washing steps, and elution solvents.

For Flufenacet (B33160) and its metabolites, which span a range of polarities, multi-modal or combined SPE strategies are often employed. mdpi.com C18 (octadecylsilane) is a common reversed-phase sorbent used to extract the parent compound and less polar metabolites from aqueous samples. researchgate.netacs.org Polymeric sorbents, such as Oasis HLB, are also utilized due to their ability to retain a broader spectrum of analytes, from polar to non-polar. nih.gov

Optimization research demonstrates that a sequential elution strategy can effectively separate different compound classes. For instance, after loading the sample onto a C18 cartridge, an elution with a non-polar solvent like ethyl acetate (B1210297) can recover the parent Flufenacet, followed by an elution with a more polar solvent such as methanol (B129727) to recover polar degradates like sulfonic or oxanilic acid metabolites. researchgate.netacs.org This differential elution is a key aspect of method optimization.

Table 1: General Parameters for SPE Method Optimization

ParameterOptions & ConsiderationsRationale
Sorbent Type C18, Polymeric (e.g., Oasis HLB, Strata-X)C18 is effective for non-polar compounds; polymeric sorbents offer broader retention for analytes with varying polarities. nih.govphenomenex.com
Conditioning Solvent Methanol, Acetonitrile (B52724)Wets the sorbent and activates the functional groups for interaction with the analytes.
Equilibration Solvent Deionized Water, Sample BufferCreates the appropriate chemical environment for sample loading and analyte retention.
Wash Solvent Water/Organic Solvent MixRemoves co-extracted interferences without eluting the target analytes. The percentage of organic solvent is critical.
Elution Solvent Ethyl Acetate, Acetonitrile, MethanolDisrupts the analyte-sorbent interaction to recover the analytes. Sequential elution with solvents of increasing polarity can fractionate metabolites. acs.org

Soil: A common protocol for extracting Flufenacet and its metabolites from soil involves extraction with an acidified organic solvent mixture. An established method uses a 1:1 solution of 0.1N hydrochloric acid and acetonitrile (ACN). epa.gov The sample is shaken, centrifuged, and the supernatant is concentrated under nitrogen before being reconstituted in a solvent suitable for injection, such as a formic acid solution. epa.gov

Water: For surface and groundwater samples, SPE is the standard approach. Water is passed through a conditioned SPE cartridge, such as Oasis HLB, which retains the analytes. nih.gov After drying the cartridge, the analytes are eluted with a solvent like ethyl acetate. The eluate is then evaporated and reconstituted in a smaller volume for concentration. nih.gov

Plant and Food Matrices (QuEChERS): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is extensively used for pesticide residue analysis in food products. researchgate.netthermofisher.com The protocol generally involves:

Extraction: Homogenized sample is extracted with acetonitrile (often with 1% acetic acid). eurl-pesticides.eusigmaaldrich.com

Salting-Out Partitioning: Salts such as anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc) are added. eurl-pesticides.eumdpi.com This induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.

Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent, commonly primary secondary amine (PSA), to remove interfering matrix components like fatty acids and sugars. researchgate.net

Centrifugation and Analysis: After vortexing and centrifugation, the final extract is ready for chromatographic analysis. researchgate.net

Table 2: Representative QuEChERS Protocol for Plant Matrices

StepProcedurePurpose
1. Sample Weighing Weigh 10-15 g of homogenized sample into a centrifuge tube. researchgate.neteurl-pesticides.euPrepare a representative sample portion.
2. Extraction Add 10-15 mL of acetonitrile (ACN). Shake vigorously. researchgate.netExtract analytes from the matrix into the solvent.
3. Liquid-Liquid Partitioning Add MgSO₄ and NaCl (or a citrate (B86180) buffer salt mixture). Shake and centrifuge. eurl-pesticides.euSeparate ACN layer from aqueous matrix components.
4. d-SPE Cleanup Transfer an aliquot of the ACN supernatant to a tube with MgSO₄ and PSA sorbent. researchgate.netRemove matrix interferences.
5. Final Preparation Vortex and centrifuge. The supernatant is collected for analysis. researchgate.netObtain a clean extract for injection.

Complex Matrices (e.g., Tea): For challenging matrices like tea or green coffee, automated Pressurized Liquid Extraction (PLE) can be used. This technique uses elevated temperature and pressure to enhance extraction efficiency. eurl-pesticides.eu For some extracts, a "freezing-out" step may be applied post-extraction to precipitate and remove lipids and other interferences before analysis. eurl-pesticides.eu

Chromatographic Separation Techniques

Chromatography is essential for separating Flufenacet-methylsulfone from other metabolites and matrix components before detection.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique for the determination of Flufenacet and its metabolites in various matrices, including soil, water, and food. nih.gov

Method development focuses on selecting the appropriate stationary phase (column) and mobile phase composition to achieve optimal separation. Reversed-phase columns, particularly C18 phases like Inertsil ODS-2, are commonly used. epa.gov The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol), with additives like formic acid to improve peak shape and ionization efficiency. epa.gov A gradient elution, where the proportion of the organic solvent is increased over time, is standard for analyzing compounds with a range of polarities.

Validation is performed to ensure the method is accurate, precise, and sensitive. Key validation parameters include linearity, accuracy (recovery), precision (repeatability), and the limit of quantification (LOQ). For many food commodities, a target LOQ of 0.01 mg/kg is achievable. nih.gov

Table 3: Example HPLC Parameters for Flufenacet and Metabolite Analysis in Soil

ParameterConditionReference
Instrument HPLC with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI/MS/MS) epa.gov
Column Inertsil ODS-2 (50 x 3 mm, 5 µm) epa.gov
Mobile Phase A 0.1% Formic Acid in Water epa.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile epa.gov
Flow Rate Not specified
Injection Volume Not specified
Analysis Mode Gradient Elution epa.gov
Limit of Quantification (LOQ) 10 µg/kg (ppb) epa.gov

While HPLC is more common for polar metabolites, Gas Chromatography (GC) is also used, particularly for the parent compound Flufenacet. acs.org The use of GC for more polar metabolites like this compound is less straightforward due to their lower volatility and thermal stability. researchgate.net Analysis of such compounds by GC may require a derivatization step to convert them into more volatile and thermally stable forms. regulations.gov

Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) have been developed for analyzing complex mixtures of pesticides, including Flufenacet. nih.gov These methods offer superior separation power and sensitivity.

Validation of GC methods follows the same principles as HPLC, assessing parameters like linearity, precision, and accuracy. researchgate.net

Table 4: Typical GC Parameters for Pesticide Screening Including Flufenacet

ParameterConditionReference
Instrument Gas Chromatograph with Mass Spectrometry (GC-MS, GC-MS/MS, or GCxGC-ToFMS) regulations.govnih.gov
Carrier Gas Helium nih.gov
Injection Mode Splitless or Split (e.g., 1:10) nih.gov
Inlet Temperature 250 °C nih.gov
Oven Program Temperature ramp (e.g., 140°C to 320°C) nih.gov
Column Low-polarity capillary column (e.g., DB-5ms)

Spectrometric Detection and Identification

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the definitive technique for the detection and identification of this compound. It provides high selectivity and sensitivity, allowing for reliable quantification even at trace levels.

The most common ionization source is Electrospray Ionization (ESI), which is well-suited for the polar and thermally labile compounds typical of pesticide metabolites. epa.gov ESI can be operated in either positive or negative ion mode. While parent Flufenacet is often analyzed in positive mode, acidic metabolites are typically detected in negative mode. acs.orgeurl-pesticides.eu

In MS/MS analysis, a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) is selected and fragmented to produce characteristic product ions. The monitoring of one or more of these precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces matrix interference. eurl-pesticides.eu For Flufenacet, a common MRM transition is m/z 364 → 194. researchgate.neteurl-pesticides.eu While specific transitions for this compound are not detailed in the cited literature, the same principle of identifying unique precursor and product ions would be applied for its quantification.

High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap, offers an alternative to tandem quadrupole MS. HRMS provides highly accurate mass measurements, which can confirm the elemental composition of an analyte, offering greater confidence in its identification without relying solely on MRM transitions. thermofisher.com

Mass Spectrometry (MS and MS/MS) for Structural Elucidation

Mass spectrometry, particularly when combined with liquid chromatography (LC-MS/MS), stands as a cornerstone for the analysis of Flufenacet and its metabolites. nih.gov This powerful combination allows for the sensitive and selective determination of these compounds in complex matrices such as agricultural products and water. researchgate.netepa.gov

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a validated method for detecting Flufenacet and its key metabolites, including the sulfonic acid, oxalate (B1200264), alcohol, and thioglycolate sulfoxide (B87167) forms, in corn samples. cabidigitallibrary.org The identification of various Flufenacet metabolites in plant species like Lolium spp. has also been successfully achieved using LC-MS/MS. researchgate.net For aqueous samples, methods have been specifically developed to quantify Flufenacet and its degradation products like the sulfonic acid, alcohol, oxalate, and thiadone metabolites in groundwater using LC-MS/MS. epa.gov While the parent Flufenacet compound can also be analyzed by gas chromatography-mass spectrometry (GC-MS), LC-based methods are more common for its polar metabolites. nih.gov

Table 1: Selected Flufenacet Metabolites and Their Analytical Methods

Metabolite NameAnalytical MethodMatrix
Flufenacet sulfonic acidLC-MS/MSGroundwater, Corn
Flufenacet oxalateLC-MS/MSGroundwater, Corn
Flufenacet alcoholLC-MS/MSGroundwater, Corn
Flufenacet thiadoneLC-MS/MSGroundwater
Flufenacet thioglycolate sulfoxideHPLC-MS/MSCorn
[(4-fluorophenyl)(1-methylethyl) amino]oxo-acetic acidLC-MS/MSAgricultural Products
[N-(4-fluorophenyl)-N-(1-methylethyl) acetamide]-2-sulfinylacetic acidLC-MS/MSAgricultural Products

Electrospray Ionization (ESI) and Other Ionization Modes

Electrospray ionization (ESI) is the predominant ionization technique used for the analysis of Flufenacet and its metabolites by LC-MS. epa.gov ESI is a soft ionization method that is well-suited for the polar and thermally labile molecules typical of herbicide metabolites, allowing them to be ionized directly from the liquid phase into the gas phase for mass analysis.

A critical aspect of the methodology is the selection of the ionization polarity, which can be either positive or negative, depending on the chemical nature of the analyte. epa.gov Research shows that for Flufenacet and its metabolites, a dual-polarity approach is often necessary. For instance, in the analysis of water samples, the sulfonic acid, thiadone, and oxalate metabolites are analyzed using negative ionization MS/MS. epa.gov In contrast, the parent Flufenacet compound and its alcohol metabolite are analyzed using positive ionization MS/MS, often requiring a second injection under different instrumental conditions. epa.gov This differential ionization is based on the functional groups present in each molecule and their ability to either accept a proton (positive mode) or lose a proton (negative mode). The ethanesulfonic acid (ESA) and oxanilic acid (OXA) degradates of Flufenacet are also detected using high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESPMS) in negative-ion mode. researchgate.net

Table 2: Ionization Modes for Flufenacet and its Metabolites

CompoundIonization Mode
Flufenacet (Parent)Positive ESI
Flufenacet alcoholPositive ESI
Flufenacet sulfonic acidNegative ESI
Flufenacet oxalateNegative ESI
Flufenacet thiadoneNegative ESI
Flufenacet ethanesulfonic acid (ESA)Negative ESI
Flufenacet oxanilic acid (OXA)Negative ESI

Diode Array Detection (DAD)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is another valuable analytical tool used in the analysis of herbicides, including those in the same chemical class as Flufenacet. researchgate.netcai.cz Unlike a standard UV-Vis detector that monitors absorbance at a single wavelength, the DAD scans a range of wavelengths simultaneously, generating a complete UV-Vis spectrum for each analyte as it elutes from the HPLC column. lcms.cz

This capability is particularly useful for compound identification. By comparing the acquired spectrum of an unknown peak to a spectral library of known standards, analysts can confirm the identity of a compound with a higher degree of confidence. lcms.cz HPLC-DAD is often employed in multi-residue screening methods for pesticides in various matrices. researchgate.net For example, a method developed for the separation and detection of 36 different herbicides and pesticides in water utilizes HPLC-DAD for peak identification. lcms.cz While MS methods offer greater sensitivity and specificity, DAD provides a robust and cost-effective alternative or complementary technique for confirmation and quantification.

Methodological Advancements and Interlaboratory Comparison

The evolution of analytical methods for Flufenacet and its metabolites has focused on improving efficiency, ruggedness, and comparability across different laboratories. A notable advancement is the adaptation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method. cabidigitallibrary.org A modified QuEChERS procedure followed by HPLC-MS/MS has been successfully used to detect Flufenacet and four of its metabolites in corn, streamlining the extraction process from a complex food matrix. cabidigitallibrary.org

Interlaboratory comparisons are crucial for validating the robustness and transferability of an analytical method. An Independent Laboratory Validation (ILV) was performed for the analytical method AMFOE3, designed for the determination of Flufenacet and four of its metabolites in groundwater. epa.gov The validation study confirmed that the method was reliable, with mean recoveries and relative standard deviations (RSD) falling within acceptable regulatory guidelines (mean 70-120%; RSD ≤20%). epa.gov Interestingly, the ILV noted that its LC/MS/MS system possessed significantly greater sensitivity than the one used in the original method development. epa.gov To align the results, the validation lab adjusted the sample injection volume, reducing it from 50 µL to 20 µL for the negative ion analysis and to 40 µL for the positive ion analysis. epa.gov This highlights the importance of method adaptation to specific instrumentation while maintaining performance standards.

Table 3: Interlaboratory Validation Data for Method AMFOE3 in Water (Fortification at 2xLOQ)

AnalyteMean Recovery (%)Relative Standard Deviation (RSD) (%)
Flufenacet93.34.8
Flufenacet sulfonic acid91.14.3
Flufenacet alcohol93.95.2
Flufenacet oxalate95.84.4
Flufenacet thiadone91.44.6

Data derived from the validation of analytical method AMFOE3. epa.gov

Ecological Interactions and Environmental Dynamics Associated with Flufenacet Methylsulfone

Influence on Soil Microbial Community Structure and Function

Direct research on the specific effects of flufenacet-methylsulfone on soil microbial communities is limited. However, insights can be drawn from studies on the parent compound, flufenacet (B33160), and the general principles of how persistent chemical compounds interact with soil biota.

Shifts in Bacterial and Fungal Populations

Given that this compound is a persistent metabolite, there is a potential for it to exert a sustained influence on the composition of soil microbial communities. However, without direct studies, the precise nature and magnitude of these shifts remain an area for further investigation.

Microbial Adaptation and Resilience in Environmental Contexts

The introduction of a xenobiotic compound like a herbicide or its metabolites into the soil can lead to adaptation within the microbial community. mdpi.com This adaptation can occur through physiological adjustments or genetic selection, favoring microorganisms that can tolerate or even degrade the compound. mdpi.com

In the context of the parent compound flufenacet, studies have shown that the negative impacts on microbial biomass and activity can be buffered by the presence of organic amendments in the soil. nih.govijcmas.com This suggests that soil health and organic matter content can play a crucial role in the resilience of microbial communities to the stresses imposed by such chemicals. The persistence of this compound implies that it could act as a long-term selective pressure on microbial populations. This could lead to the development of microbial communities with altered functional capabilities, though the specifics of such adaptations to this compound have not been documented. The effect of herbicides on soil microbes is often temporary, with populations showing recovery over time. researchgate.net

Role in Nutrient Cycling and Biogeochemical Processes

Herbicides can interfere with these processes by affecting the non-target microbial populations responsible for them. For example, changes in the structure of soil microbiomes in response to flufenacet and isoxaflutole (B1672639) have been linked to reduced soil enzyme activities. nih.gov Soil enzymes are critical for the breakdown of organic matter and the release of nutrients. A mixture of flufenacet and isoxaflutole has been shown to suppress the activity of key soil enzymes such as dehydrogenases, catalase, urease, alkaline phosphatase, and arylsulfatase. nih.gov Since this compound is a persistent metabolite, its long-term presence in the soil could potentially lead to sustained disruptions in these crucial biogeochemical processes.

Long-Term Environmental Persistence and Recalcitrance in Ecosystems

This compound is recognized as a metabolite of flufenacet formed in the soil. crop.zone Regulatory assessments have provided data on its environmental persistence. The half-life (DT50) of this compound in soil has been reported to be 163.0 days. crop.zone This indicates a significantly higher persistence compared to its parent compound, flufenacet, which has reported soil half-lives ranging from approximately 21 to 76 days under field conditions. researchgate.net

Below is a table summarizing the degradation half-lives of Flufenacet and its metabolite this compound in soil.

CompoundDT50 in Soil (days)Source
Flufenacet20.7 - 75.6 researchgate.net
This compound 163.0 crop.zone

Emerging Research Directions and Future Investigations on Flufenacet Methylsulfone

Development of Predictive Models for Long-Term Environmental Fate

Predicting the long-term environmental fate of Flufenacet-methylsulfone is crucial for proactive environmental risk assessment. Mechanistic models, such as the Soil and Water Assessment Tool (SWAT), have been successfully used to simulate the environmental fate of the parent herbicide, flufenacet (B33160), at the watershed scale. nih.govresearchgate.net These models integrate data on chemical properties, soil type, land use, and climate to predict the transport and persistence of substances in the environment.

Future research should focus on developing and validating such models specifically for this compound and other major metabolites. The SWAT model, for example, has been evolving, with newer versions like SWAT+ offering improved capabilities for simulating pesticide degradation and transport, including the formation of metabolites. mdpi.comgfz-potsdam.de

Key areas for model development and refinement include:

Parameterization: Accurately determining the physicochemical properties of this compound (e.g., soil sorption coefficient, degradation half-life in different matrices) is fundamental for model accuracy. Laboratory and field studies are needed to generate these input parameters. nih.gov

Transport Pathways: Models need to accurately represent all relevant transport pathways in diverse agricultural landscapes, including surface runoff, leaching, and movement through subsurface tile drains, which can be significant in lowland regions. gfz-potsdam.decopernicus.org

Scenario Analysis: Once validated, these models can be used to run various scenarios to predict the impact of different agricultural practices, climate change conditions, and mitigation strategies on the concentration and persistence of this compound in soil and water resources.

A study utilizing the SWAT model to assess flufenacet fate in a German watershed demonstrated that while the model could adequately simulate its environmental presence, the accuracy was highly sensitive to the spatial and temporal distribution of herbicide application. nih.gov This highlights the need for detailed data and careful calibration for predictive modeling of its metabolites.

Model ComponentResearch Focus for this compoundRationale
Input Parameters Laboratory and field determination of soil/water half-life, sorption coefficients (Koc), and mobility.To ensure the model accurately reflects the specific behavior of the metabolite, which may differ from the parent compound.
Degradation & Formation Incorporating formation fractions from flufenacet and subsequent degradation pathways of this compound itself.To create a complete picture of the metabolite's lifecycle in the environment.
Transport Modules Enhancing simulation of transport via subsurface drainage and groundwater flow. copernicus.orgThese are critical pathways for water-soluble metabolites to enter aquatic systems.
Validation Comparison of model predictions with long-term environmental monitoring data from various agroecosystems.To confirm the model's reliability for use in regulatory risk assessment and management decisions.

Research on Cumulative Environmental Dynamics of Related Metabolites

Future research must therefore shift from a single-compound focus to assessing the cumulative and synergistic dynamics of the entire suite of flufenacet metabolites. This involves:

Advanced Analytical Methods: Developing and validating multi-residue analytical methods capable of simultaneously detecting and quantifying flufenacet and its key metabolites (including this compound, FOE oxalate (B1200264), and FOE sulfonic acid) in complex environmental samples.

Environmental Monitoring: Conducting comprehensive monitoring studies in various agricultural regions to understand the relative concentrations and persistence of these metabolites over time. This will help identify which compounds are most prevalent and persistent under real-world conditions.

Mixture Toxicity Assessment: Investigating the potential for additive or synergistic toxic effects of these co-occurring metabolites on non-target organisms. The environmental risk of flufenacet is currently assessed based on the parent compound and sometimes a single metabolite, but the combined effect of the metabolite mixture is rarely considered.

A summary from Bayer CropScience indicated the maximum occurrence of major flufenacet degradation products in laboratory soil studies, providing a basis for prioritizing which metabolites to include in cumulative assessments. bayer.com

Flufenacet MetaboliteMax. Occurrence in Aerobic Soil (% AR) bayer.comMax. Occurrence in Anaerobic Soil (% AR) bayer.com
FOE oxalate26.514.5
FOE sulfonic acid26.36.6
This compound 6.6-

% AR = Percentage of Applied Radioactivity

Understanding the collective behavior of these compounds is essential for a more realistic and protective environmental risk assessment.

Interdisciplinary Studies on this compound in Complex Agroecosystems

The fate and impact of this compound cannot be fully understood by studying it in isolation. Its behavior is intrinsically linked to the complex interplay of biological, chemical, and physical processes within an agroecosystem. Therefore, future research requires a more holistic, interdisciplinary approach that integrates knowledge from soil science, hydrology, ecotoxicology, and agronomy.

Such studies should investigate how different agricultural management practices influence the formation, persistence, and transport of this compound. For example, research on the parent compound flufenacet has shown that the use of organic amendments like spent mushroom substrate and green compost can have a buffering effect on the soil microbial community and increase the half-life of the herbicide due to higher adsorption. mdpi.comnih.govresearchgate.net

Future interdisciplinary research should address questions such as:

How do practices like conservation tillage, cover cropping, and the application of organic amendments affect the microbial communities that degrade this compound?

What is the interplay between soil health (e.g., organic matter content, microbial biomass) and the persistence and bioavailability of this compound?

How does the presence of this compound and other flufenacet metabolites affect key ecosystem services, such as nutrient cycling and pest suppression, which are mediated by soil organisms? nih.gov

What are the potential indirect effects on the broader food web, from soil invertebrates to terrestrial and aquatic vertebrates? regulations.govnih.gov

By studying this compound within the context of the entire agroecosystem, researchers can develop more effective and sustainable management strategies to mitigate potential environmental risks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.